molecular formula C9H9NO3 B1501820 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid CAS No. 1007875-95-7

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid

Cat. No.: B1501820
CAS No.: 1007875-95-7
M. Wt: 179.17 g/mol
InChI Key: NIKDSBLTDYBAGO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a chemical compound belonging to the class of oxazine derivatives This compound features a fused benzene and oxazine ring system, which is substituted at the 8th position with a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds have been used as poly (adp-ribose) polymerase (parp) inhibitors , suggesting that 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid may also target this enzyme. PARP plays a crucial role in DNA repair and genomic stability.

Mode of Action

Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate oxazine ring, followed by carboxylation at the 8th position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted derivatives at various positions on the benzene ring.

Scientific Research Applications

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid

  • 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid

  • 3,4-Dihydro-2H-benzo[1,4]oxazine-5-carboxylic acid

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKDSBLTDYBAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695260
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-95-7
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007875-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid ethyl ester 2.1 g (10 mmol) of step 3 in a mixture of tetrahydrofuran 10 mL and distilled water 10 mL was added lithium hydroxide monohydrate 0.85 g (20 mmol), followed by stirring at room temperature for 8 hrs. After concentrating the reaction mixture in a vacuum, the reaction mixture was diluted with ethylacetate, washed with 1N HCl and a saturated NaCl solution, and dried over magnesium sulfate. The residue was concentrated in a vacuum and crystallized in ethylacetate/hexane to obtain 1.6 g of the title compound (yield 89%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.85 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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